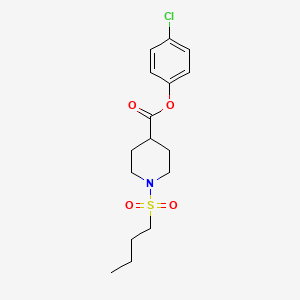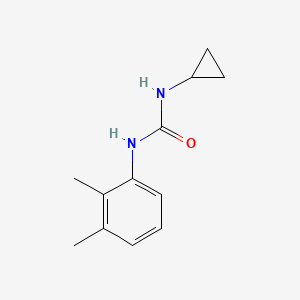
4-chlorophenyl 1-(butylsulfonyl)-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chlorophenyl 1-(butylsulfonyl)-4-piperidinecarboxylate, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied in scientific research. It is a potent agonist of the cannabinoid receptor CB1 and has been used as a tool compound to study the endocannabinoid system and its role in various physiological processes.
Wirkmechanismus
4-chlorophenyl 1-(butylsulfonyl)-4-piperidinecarboxylate binds to the CB1 receptor and activates it, leading to a cascade of intracellular signaling events that ultimately result in the physiological effects associated with CB1 receptor activation. The exact mechanism of action of 4-chlorophenyl 1-(butylsulfonyl)-4-piperidinecarboxylate is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the regulation of ion channel activity.
Biochemical and Physiological Effects
4-chlorophenyl 1-(butylsulfonyl)-4-piperidinecarboxylate has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the activation of intracellular signaling pathways. These effects are mediated through the activation of the CB1 receptor and are dependent on the concentration of 4-chlorophenyl 1-(butylsulfonyl)-4-piperidinecarboxylate and the duration of exposure.
Vorteile Und Einschränkungen Für Laborexperimente
4-chlorophenyl 1-(butylsulfonyl)-4-piperidinecarboxylate has several advantages as a tool compound for studying the endocannabinoid system. It is a potent and selective agonist of the CB1 receptor, which allows for precise control over the activation of this receptor. 4-chlorophenyl 1-(butylsulfonyl)-4-piperidinecarboxylate is also relatively stable and can be easily synthesized in large quantities. However, there are also limitations to the use of 4-chlorophenyl 1-(butylsulfonyl)-4-piperidinecarboxylate in lab experiments. It is a synthetic compound that may not accurately reflect the effects of endocannabinoids produced by the body, and its use may not be relevant to certain physiological processes.
Zukünftige Richtungen
There are several future directions for research involving 4-chlorophenyl 1-(butylsulfonyl)-4-piperidinecarboxylate. One area of interest is the potential therapeutic applications of CB1 receptor agonists, particularly in the treatment of pain, anxiety, and other neurological disorders. Another area of interest is the development of more selective CB1 receptor agonists that can target specific physiological processes without producing unwanted side effects. Additionally, further studies are needed to fully understand the mechanism of action of 4-chlorophenyl 1-(butylsulfonyl)-4-piperidinecarboxylate and its effects on the endocannabinoid system.
Synthesemethoden
4-chlorophenyl 1-(butylsulfonyl)-4-piperidinecarboxylate can be synthesized using a multi-step process involving the reaction of piperidine with 4-chlorobenzyl chloride, followed by the addition of butylsulfonyl chloride and the coupling of the resulting intermediate with 4-chlorobenzoyl chloride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-chlorophenyl 1-(butylsulfonyl)-4-piperidinecarboxylate has been used extensively in scientific research as a tool compound to study the endocannabinoid system. It has been shown to be a potent agonist of the CB1 receptor, which is involved in various physiological processes such as pain sensation, appetite regulation, and memory formation. 4-chlorophenyl 1-(butylsulfonyl)-4-piperidinecarboxylate has been used to study the effects of CB1 receptor activation on these processes and to investigate the potential therapeutic applications of CB1 receptor agonists.
Eigenschaften
IUPAC Name |
(4-chlorophenyl) 1-butylsulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO4S/c1-2-3-12-23(20,21)18-10-8-13(9-11-18)16(19)22-15-6-4-14(17)5-7-15/h4-7,13H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIGBSQETABHNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)C(=O)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200230 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5310330.png)
![3-(2-chloro-6-methoxy-3-quinolinyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5310334.png)
![4-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-2-ethyl-1-isopropylpiperazine](/img/structure/B5310343.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2-thienyl)acetamide](/img/structure/B5310351.png)
![1'-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5310352.png)
![(2R*,3S*,6R*)-5-benzoyl-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5310367.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5310368.png)

![4-chloro-N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(3-methylphenyl)amino]methylene}benzenesulfonamide](/img/structure/B5310396.png)
![methyl 4-(2-{5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}carbonohydrazonoyl)benzoate](/img/structure/B5310399.png)
![1-[(dimethylamino)sulfonyl]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5310407.png)
![3'-(butylthio)-5-fluoro-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B5310411.png)
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-(4-piperidinylmethyl)benzamide](/img/structure/B5310419.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-7-(4-methoxyphenyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5310426.png)